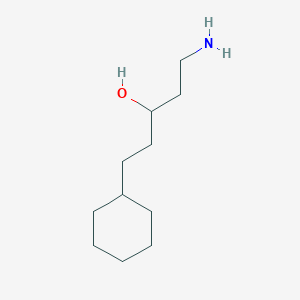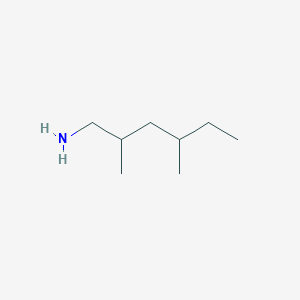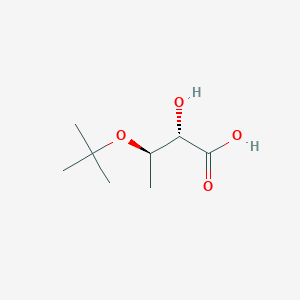![molecular formula C9H8BrNO5 B13530381 [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)
[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a methoxycarbonyl group, and an oxopyridinyl moiety attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by the introduction of a methoxycarbonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug development. Their unique chemical structure allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various applications.
Mecanismo De Acción
The mechanism of action of [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Uniqueness
Compared to similar compounds, [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid stands out due to its unique combination of functional groups. This uniqueness allows for specific reactivity and applications that may not be achievable with other compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it valuable for applications in chemistry, biology, medicine, and industry. Further research and development can unlock new uses and enhance our understanding of this intriguing compound.
Propiedades
Fórmula molecular |
C9H8BrNO5 |
|---|---|
Peso molecular |
290.07 g/mol |
Nombre IUPAC |
2-(3-bromo-5-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO5/c1-16-9(15)5-2-6(10)8(14)11(3-5)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
FPDVFVJHRSULLW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C(=O)C(=C1)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)

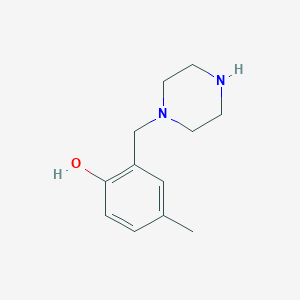
![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
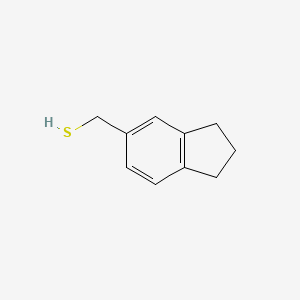
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)

